

# SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

Zhuhai, China - **SH1573**, a novel, independently designed and synthesized small molecule inhibitor, has demonstrated potent and selective activity against mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a significant subset of acute myeloid leukemia (AML) cases. Preclinical studies have illuminated its mechanism of action, revealing its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the molecular target of **SH1573**, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

# The Molecular Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2)

The primary molecular target of **SH1573** is the R140Q mutant form of isocitrate dehydrogenase 2 (mIDH2).[1][2] IDH2 is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific mutations in the IDH2 gene, such as the R140Q substitution, confer a neomorphic enzymatic activity. This altered function leads to the conversion of  $\alpha$ -KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[4] This epigenetic dysregulation results in histone and DNA hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[3]



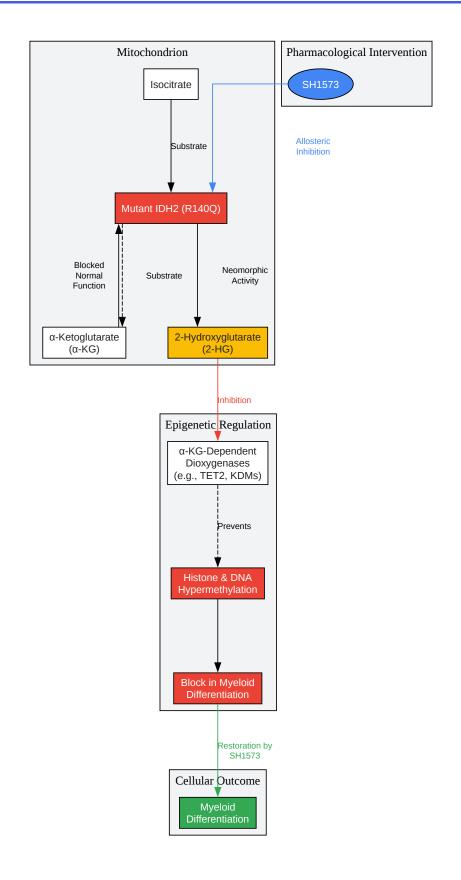
**SH1573** is designed to selectively inhibit the mIDH2 R140Q protein, thereby reducing the production of 2-HG and restoring normal cellular differentiation.[1][2]

## **Mechanism of Action and Signaling Pathway**

**SH1573** acts as an allosteric inhibitor of the mIDH2 R140Q enzyme.[2] Molecular docking studies suggest that **SH1573** binds to a novel allosteric site, distinct from the binding site of the established mIDH2 inhibitor AG-221 (enasidenib).[2] This unique binding mode may offer advantages in overcoming potential resistance mechanisms associated with the AG-221 binding site.[2]

By inhibiting mIDH2 R140Q, **SH1573** directly addresses the primary pathological event in mIDH2-driven AML. The reduction in 2-HG levels alleviates the inhibition of  $\alpha$ -KG-dependent dioxygenases, leading to a reversal of the hypermethylation state and the promotion of myeloid cell differentiation.[2][3]





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Caption: Signaling pathway of SH1573 in mIDH2-mutant AML.



## **Quantitative Data Summary**

The preclinical evaluation of **SH1573** has yielded significant quantitative data on its inhibitory potency and cellular effects.

Parameter	Cell Line	Value	Reference
IC50 (2-HG Production)	TF-1 (mIDH2 R140Q)	25.3 nmol/L	[2]
U87-MG (mIDH2 R140Q)	0.27 μmol/L	[2]	
U87-MG (mIDH2 R172K)	0.053 μmol/L	[2]	_
SW1353 (mIDH2 R172S)	4.51 μmol/L	[2]	_

Parameter	Species	Concentration	Value	Reference
Plasma Protein Binding	Mouse	0.5, 5, 50 μmol/L	>99.5%	[2]
Rat	0.5, 5, 50 μmol/L	>99.5%	[2]	
Monkey	0.5, 5, 50 μmol/L	>99.5%	[2]	
Human	0.5, 5, 50 μmol/L	>99.5%	[2]	_

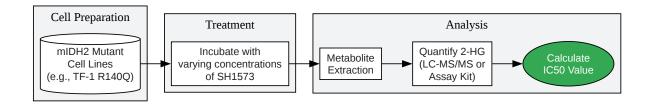
## **Key Experimental Protocols In Vitro 2-HG Production Assay**

This assay quantifies the ability of **SH1573** to inhibit the production of the oncometabolite 2-HG in mIDH2-mutant cell lines.

Methodology:



- Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q), U87-MG (mIDH2 R172K), and SW1353 (mIDH2 R172S) cells are cultured under standard conditions.
- Compound Treatment: Cells are treated with varying concentrations of SH1573 for a specified period.
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- 2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a 2-HG assay kit.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of 2-HG inhibition against the log concentration of **SH1573**.



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**Caption:** Workflow for determining the IC50 of **SH1573** on 2-HG production.

### **Cell Differentiation Assay**

This assay assesses the ability of **SH1573** to induce differentiation in mIDH2-mutant AML cells.

#### Methodology:

- Cell Culture: TF-1 (mIDH2 R140Q) cells are cultured in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.
- Compound Treatment: Cells are treated with SH1573 at various concentrations.



- Flow Cytometry Analysis: After a defined incubation period, cells are stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD15).
- Gene Expression Analysis: The mRNA and protein expression of differentiation markers, such as hemoglobin, are quantified.
- Data Interpretation: An increase in the proportion of cells expressing differentiation markers indicates the pro-differentiating effect of **SH1573**.[2]

### Conclusion

SH1573 is a promising novel inhibitor of mIDH2 R140Q, a clinically relevant target in AML.[1][2] Its distinct allosteric mechanism of action and potent inhibition of 2-HG production translate into the induction of myeloid differentiation in preclinical models.[2] The data presented in this guide underscore the therapeutic potential of SH1573 and provide a solid foundation for its continued development as a targeted therapy for patients with mIDH2-mutant AML. The successful promotion of SH1573 for clinical trials in China (CTR20200247) marks a significant step towards addressing the unmet medical needs of this patient population.[1][2]

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- To cite this document: BenchChem. [SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:



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